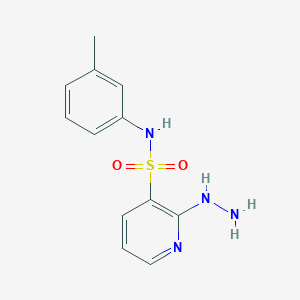![molecular formula C17H14ClNO4S B2873767 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate CAS No. 2589-10-8](/img/structure/B2873767.png)
3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an indeno-thiazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylindene-1,3-dione with thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as SARS-CoV-2 3CL protease.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets. For example, as an inhibitor of SARS-CoV-2 3CL protease, the compound binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The indeno-thiazole core plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-phenylindene-1,3-dione: A precursor in the synthesis of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate.
Thioamide derivatives: Compounds with similar thiazole rings that exhibit comparable biological activities.
Other indeno-thiazole derivatives: Compounds with variations in the substituents on the indeno-thiazole core.
Uniqueness
This compound stands out due to its specific structural features, such as the presence of a methyl group at the 3-position and a phenyl group at the 2-position. These substituents contribute to its unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methyl-2-phenyl-4H-indeno[1,2-d][1,3]thiazol-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NS.ClHO4/c1-18-16-14-10-6-5-9-13(14)11-15(16)19-17(18)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLIXUUIGBNLIV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)
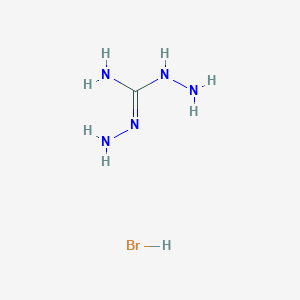

![1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2873694.png)

![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2873696.png)
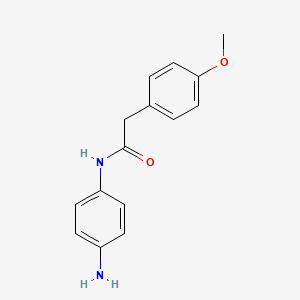
![2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2873698.png)
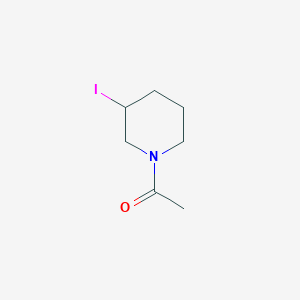
![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)
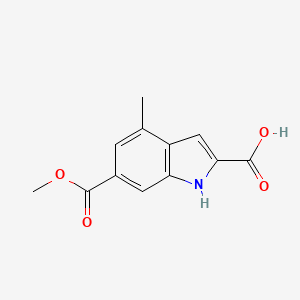
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2873705.png)
![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)
